

"Pyrimidine-4-carbaldehyde" IUPAC name and synonyms

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Compound of Interest

Compound Name: *Pyrimidine-4-carbaldehyde*

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An In-Depth Technical Guide to **Pyrimidine-4-carbaldehyde**: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **pyrimidine-4-carbaldehyde**, a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. We will delve into its fundamental properties, reliable synthetic protocols, characteristic reactivity, and significant applications, particularly within the realm of drug development. The insights provided are grounded in established chemical principles and validated experimental practices, designed for researchers, scientists, and professionals in the pharmaceutical industry.

Nomenclature and Chemical Identification

Correctly identifying a chemical entity is the foundation of reproducible science. **Pyrimidine-4-carbaldehyde** is known by several names, which can be a source of confusion. The authoritative IUPAC name is **pyrimidine-4-carbaldehyde**^{[1][2]}. However, it is frequently encountered in literature and commercial catalogs under various synonyms.

Common Synonyms:

- Pyrimidine-4-carboxaldehyde^{[1][3]}
- 4-Formylpyrimidine^{[1][3]}

- 4-Pyrimidinecarboxaldehyde[1][3]
- 4-Formyl-1,3-diazine[1][3]

Key Identifiers:

- CAS Number: 2435-50-9[1][3]
- Molecular Formula: C₅H₄N₂O[1][3]
- InChI Key: OKULHRWWYCFJAB-UHFFFAOYSA-N[3]
- Canonical SMILES: C1=CN=CN=C1C=O[3]

Caption: Chemical structure of **pyrimidine-4-carbaldehyde**.

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is critical for designing experiments, choosing appropriate solvents, and ensuring safe handling. **Pyrimidine-4-carbaldehyde** is typically a yellow to dark brown oily product or crystalline solid.[3][4] It is soluble in common organic solvents but demonstrates limited solubility in water.[3]

Property	Value	Source(s)
Molecular Weight	108.1 g/mol	[1][3]
Monoisotopic Mass	108.032362755 Da	[3]
Appearance	Colorless to light yellow liquid / Dark brown oil	[3][4]
Topological Polar Surface Area	42.8 Å ²	[3]
Hydrogen Bond Acceptor Count	3	[3]
pKa	-0.14 ± 0.10 (Predicted)	[3]

Synthesis Protocol: Oxidation of 4-Methylpyrimidine

A common and reliable method for the laboratory-scale synthesis of **pyrimidine-4-carbaldehyde** is the direct oxidation of 4-methylpyrimidine using selenium dioxide (SeO_2).^[4] This protocol leverages the ability of SeO_2 to selectively oxidize activated methyl groups adjacent to a heteroaromatic ring system.

Causality of Experimental Choices:

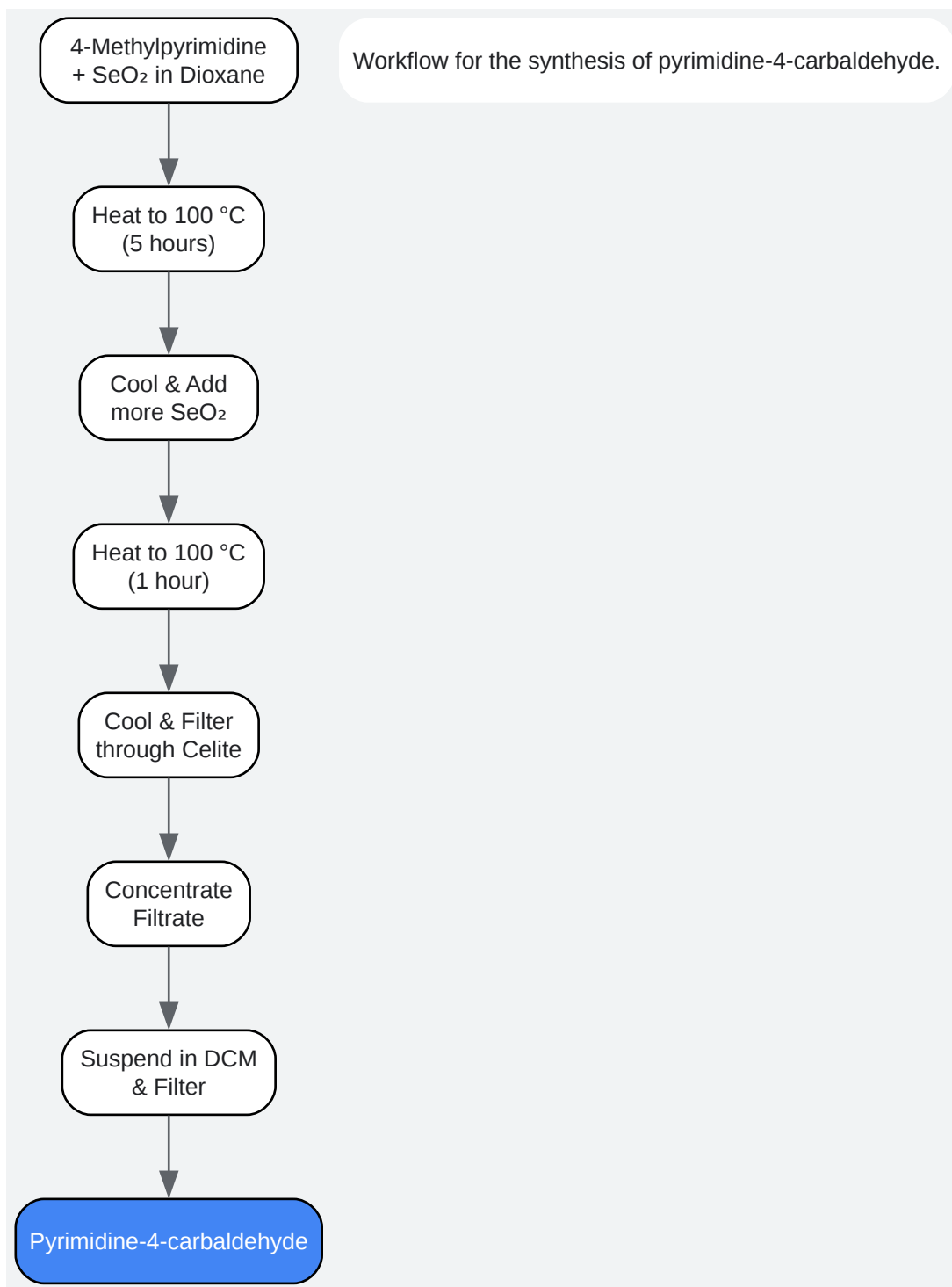
- **Reagent:** Selenium dioxide is chosen for its efficacy in oxidizing allylic and benzylic C-H bonds to aldehydes. The methyl group at the 4-position of the pyrimidine ring is similarly activated, making it a suitable substrate.
- **Solvent:** Dioxane is used as the solvent due to its relatively high boiling point, which allows the reaction to be conducted at the required temperature (100 °C), and its ability to dissolve both the starting material and the oxidizing agent.
- **Work-up:** Filtration through Celite is a crucial step. The reaction produces elemental selenium as a finely divided black precipitate, which can be difficult to remove via standard filtration. Celite, a diatomaceous earth, provides a porous filter bed that effectively traps these fine particles. The use of dichloromethane to suspend the crude oil aids in precipitating and removing residual selenium and other insoluble impurities.

Step-by-Step Experimental Protocol

- **Reaction Setup:** To a solution of 4-methylpyrimidine (1.0 g, 10.6 mmol, 1.0 eq.) in 10 mL of dioxane, add selenium dioxide (1.2 g, 10.8 mmol, 1.02 eq.).
- **Heating:** Heat the reaction mixture to 100 °C and maintain for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Additional Reagent:** After 5 hours, cool the mixture to room temperature and add a second portion of selenium dioxide (0.25 g, 2.3 mmol, 0.21 eq.). Resume heating at 100 °C for an additional 1 hour to drive the reaction to completion.^[4]
- **Filtration and Concentration:** Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the black selenium byproduct. Wash the filter

cake with ethyl acetate (200 mL). Combine the filtrates and concentrate them under reduced pressure to yield a dark brown oil.^[4]

- Purification: Suspend the resulting crude oil in dichloromethane (200 mL) and filter again to remove any remaining insoluble impurities. Concentrate the filtrate under vacuum to afford **pyrimidine-4-carbaldehyde**.^[4] The typical yield for this procedure is around 28%.^[4]
- Validation: The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and compared with literature data.



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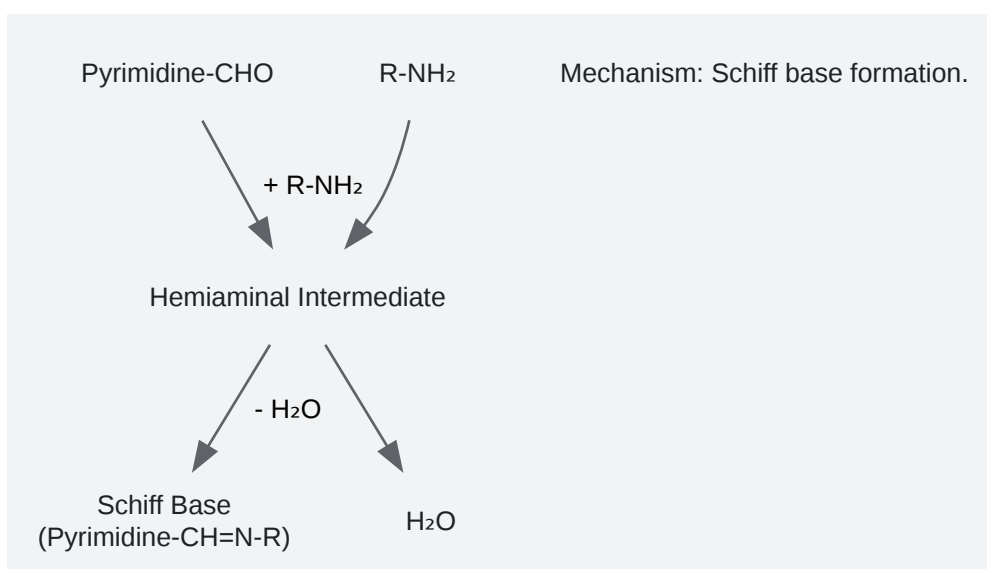
Caption: Workflow for the synthesis of **pyrimidine-4-carbaldehyde**.

Key Chemical Reactions and Mechanistic Insights

The reactivity of **pyrimidine-4-carbaldehyde** is dominated by its aldehyde functional group, making it a versatile intermediate. It readily participates in reactions typical of aromatic aldehydes, such as Schiff base formation and Claisen-Schmidt condensations.[5][6]

Schiff Base Formation

With primary amines, **pyrimidine-4-carbaldehyde** undergoes condensation to form imines (Schiff bases). This reaction is fundamental in constructing more complex molecules and is often a key step in the synthesis of ligands for metal complexes or bioactive compounds. The reaction is typically catalyzed by a trace amount of acid and involves the reversible formation of a hemiaminal intermediate, followed by dehydration.



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Caption: Mechanism: Schiff base formation.

Applications in Research and Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[7][8][9][10] **Pyrimidine-4-carbaldehyde** serves as a crucial starting material for introducing this valuable heterocycle into target molecules.

- **Pharmaceutical Synthesis:** It is a key building block for producing drugs with pyrimidine-based structures.[3] Its derivatives have been investigated for a wide range of biological

activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties.[3][7][8][11]

- **Agrochemicals:** The compound is also utilized in the synthesis of modern agrochemicals, contributing to the development of novel pesticides and herbicides.
- **Ligand Development:** In coordination chemistry, the nitrogen atoms of the pyrimidine ring and the reactive aldehyde group make it an excellent precursor for designing ligands used in catalysis and materials science.

The general workflow in a drug discovery context involves using **pyrimidine-4-carbaldehyde** to synthesize a library of derivatives, which are then subjected to biological screening to identify lead compounds for further development.

Safety, Handling, and Storage

As a reactive chemical, **pyrimidine-4-carbaldehyde** must be handled with appropriate precautions.

- **Hazards:** It is classified as an irritant, causing skin, eye, and respiratory irritation.[3]
- **Personal Protective Equipment (PPE):** Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.
- **Handling:** Avoid inhalation of vapors and direct contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from heat, sparks, and open flames.[12] For long-term stability, storage under an inert atmosphere (e.g., nitrogen) and refrigeration (2-8 °C) is often recommended.[13]

Conclusion

Pyrimidine-4-carbaldehyde is a high-value chemical intermediate whose utility is firmly established in both academic research and industrial applications. Its straightforward synthesis and versatile reactivity make it an indispensable tool for organic and medicinal chemists. A thorough understanding of its properties, handling requirements, and reaction profiles, as

detailed in this guide, is essential for leveraging its full potential in the synthesis of novel functional molecules, from advanced materials to next-generation pharmaceuticals.

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